5-(Dimethylthiocarbamoylsulfanylmethyl)pyridine-2-carboxylic acid is an organic compound characterized by the presence of a pyridine ring substituted with a carboxylic acid group and a dimethylthiocarbamoyl sulfanyl group. This compound is classified as a pyridinecarboxylic acid, which are organic compounds containing a pyridine ring with a carboxylic acid functional group. The chemical formula for this compound is and it has a molecular weight of approximately 248.34 g/mol .
The synthesis of 5-(Dimethylthiocarbamoylsulfanylmethyl)pyridine-2-carboxylic acid typically involves multi-step organic reactions. The general approach includes:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yields and minimize by-products. Techniques such as NMR spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compound.
5-(Dimethylthiocarbamoylsulfanylmethyl)pyridine-2-carboxylic acid features a pyridine ring with a carboxylic acid group at the 2-position and a dimethylthiocarbamoyl sulfanyl group at the 5-position. The structural representation can be described by its SMILES notation: OC(=O)c1ccn(c1)C(S(=O)(=O)N(C)C)C.
The compound can participate in various chemical reactions typical of carboxylic acids and thioureas, including:
Reactions involving this compound may require specific catalysts or reagents to facilitate the transformation while maintaining selectivity towards desired products.
The mechanism of action for 5-(Dimethylthiocarbamoylsulfanylmethyl)pyridine-2-carboxylic acid is not extensively documented in literature, but it likely involves interactions typical of pyridine derivatives, such as:
Quantitative data regarding its reactivity and interaction profiles would require experimental studies under controlled conditions.
Relevant analyses such as thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) could provide insights into thermal stability and decomposition temperatures.
5-(Dimethylthiocarbamoylsulfanylmethyl)pyridine-2-carboxylic acid has potential applications in various scientific fields:
CAS No.: 52946-22-2
CAS No.: 19420-61-2
CAS No.: 463-82-1
CAS No.:
CAS No.: 64354-92-3